molecular formula C17H20IN3O3S B3201383 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1019104-38-1

1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B3201383
CAS No.: 1019104-38-1
M. Wt: 473.3 g/mol
InChI Key: NYJYYJIQNJWSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl group, a dimethylpyrazole moiety, and a sulfonyl piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:

    Formation of the 2-iodobenzoyl intermediate: This step involves the iodination of benzoyl chloride using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Synthesis of the 3,5-dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Coupling of the intermediates: The 2-iodobenzoyl intermediate is then coupled with the 3,5-dimethyl-1H-pyrazole using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Sulfonylation: The resulting compound is then reacted with piperidine and a sulfonyl chloride derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the iodinated benzoyl group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
  • 1-{[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
  • 1-{[1-(2-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Uniqueness

The presence of the iodine atom in 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine distinguishes it from its halogenated analogs. Iodine’s larger atomic radius and higher polarizability can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various chemical and biological applications.

Properties

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN3O3S/c1-12-16(25(23,24)20-10-6-3-7-11-20)13(2)21(19-12)17(22)14-8-4-5-9-15(14)18/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJYYJIQNJWSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Reactant of Route 3
Reactant of Route 3
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Reactant of Route 4
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Reactant of Route 5
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Reactant of Route 6
Reactant of Route 6
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.